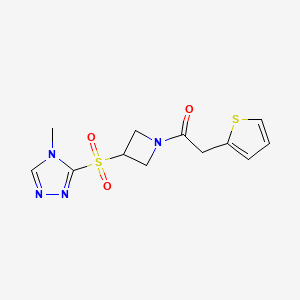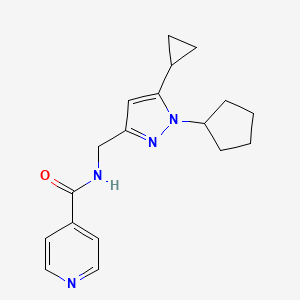![molecular formula C23H23N7O B2615047 (E)-2-amino-N-cyclohexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 841208-32-0](/img/structure/B2615047.png)
(E)-2-amino-N-cyclohexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-amino-N-cyclohexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound. It contains a pyrrolo[2,3-b]quinoxaline group, which is a type of aromatic heterocycle . The compound also contains a cyclohexyl group and a pyridin-2-ylmethylene group .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed couplings with arylboronic acids or anilines . The specific synthesis process for this compound is not available in the current data.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Coordination Chemistry The synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides demonstrates the intricate coordination chemistry involving nitrogen-rich heterocycles. These compounds have the ability to form coordinate bonds with metal ions, such as Mn(II) and Fe(II), facilitating targeted delivery of nitric oxide (NO) to biological sites like tumors upon irradiation with long-wavelength light (Yang et al., 2017).
Pharmacological Potential Research on quinoxalines, a core structure related to the query compound, highlights their versatile pharmacological applications. The synthesis of organic salts such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide showcases their ionic nature and potential for developing new bioactive compounds, suggesting areas where the query compound might find relevance (Faizi et al., 2018).
Heterocyclic Amine Chemistry and Biological Activity The investigation of substituted quinoline-2-carboxamides for their activity against mycobacterial species and their inhibition of photosynthetic electron transport in spinach chloroplasts illustrates the biological activity spectrum of compounds structurally similar to the query molecule. Some derivatives exhibited higher activity against M. tuberculosis than standard treatments (Goněc et al., 2012).
Material Science Applications The development of diphenylquinoxaline-containing polymers for potential high-temperature applications showcases the utility of quinoxaline derivatives in materials science. These polymers demonstrate distinct physical and chemical properties, hinting at the versatility of quinoxaline and its derivatives in various scientific domains (Baek et al., 2003).
Zukünftige Richtungen
Quinoxalines and pyridopyrazines, which are present in this compound, are aromatic heterocycles present in compounds with numerous interesting properties. Some derivatives are bioactive and are used as antimicrobial, anti-inflammatory, antimalarial, anticancer, and antidepressant compounds . Therefore, the study and application of this compound could have potential in various fields, including medicinal chemistry.
Eigenschaften
IUPAC Name |
2-amino-N-cyclohexyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c24-21-19(23(31)27-15-8-2-1-3-9-15)20-22(29-18-12-5-4-11-17(18)28-20)30(21)26-14-16-10-6-7-13-25-16/h4-7,10-15H,1-3,8-9,24H2,(H,27,31)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZDTCYILGMBX-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2614965.png)


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2614976.png)


![N-[2-(4-fluorophenyl)ethyl]-N'-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2614979.png)



![3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one](/img/structure/B2614984.png)


![4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2614987.png)